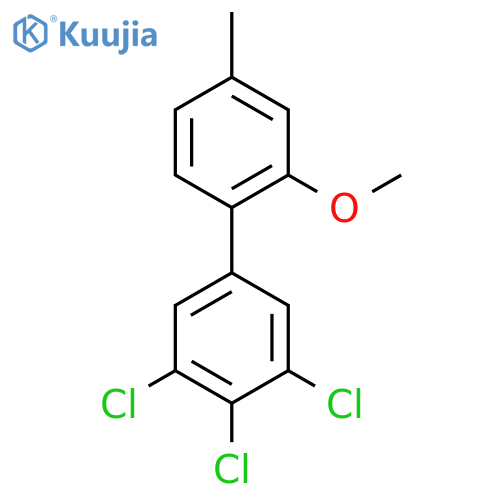

Cas no 1361524-93-7 (2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl)

1361524-93-7 structure

商品名:2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl

CAS番号:1361524-93-7

MF:C14H11Cl3O

メガワット:301.595541238785

CID:4999906

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl

-

- インチ: 1S/C14H11Cl3O/c1-8-3-4-10(13(5-8)18-2)9-6-11(15)14(17)12(16)7-9/h3-7H,1-2H3

- InChIKey: OBQKSIBQXNCRLI-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(C)=CC=1OC)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 262

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 9.2

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011000413-500mg |

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |

1361524-93-7 | 97% | 500mg |

823.15 USD | 2021-07-05 | |

| Alichem | A011000413-1g |

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |

1361524-93-7 | 97% | 1g |

1,475.10 USD | 2021-07-05 | |

| Alichem | A011000413-250mg |

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |

1361524-93-7 | 97% | 250mg |

480.00 USD | 2021-07-05 |

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1361524-93-7 (2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬